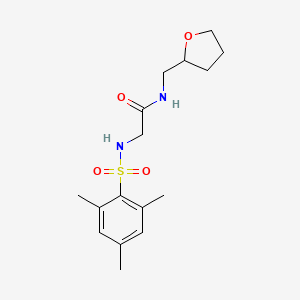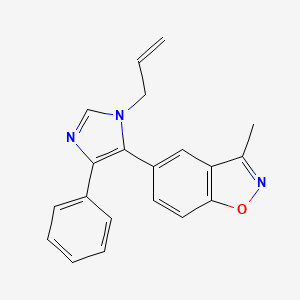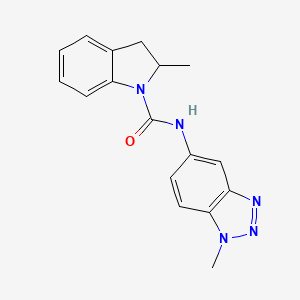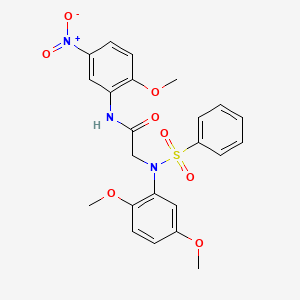
N~2~-(mesitylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Descripción general
Descripción
N~2~-(mesitylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide, commonly known as MTFG, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MTFG is a glycine derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of MTFG is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins in the body. MTFG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, MTFG has been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MTFG has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFG can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that MTFG can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTFG for lab experiments is its versatility. MTFG can be used in a variety of assays to study its effects on different enzymes, proteins, and cells. Additionally, MTFG is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of MTFG is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on MTFG. One area of research is in the development of new drugs based on the structure of MTFG. Researchers could explore the potential of MTFG analogs with improved pharmacological properties. Additionally, researchers could investigate the potential use of MTFG as a therapeutic agent for viral infections, such as COVID-19. Finally, researchers could explore the potential of MTFG as a catalyst in organic synthesis reactions, which could have important applications in the pharmaceutical industry.
Conclusion:
In conclusion, MTFG is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MTFG can be synthesized through a variety of methods and has been extensively studied for its potential applications in drug development, as well as its use as a catalyst in organic synthesis reactions. While the mechanism of action of MTFG is not fully understood, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. While MTFG has some limitations for lab experiments, it is a versatile and cost-effective option for studying its effects on different enzymes, proteins, and cells. Finally, there are several future directions for research on MTFG, including the development of new drugs, the investigation of its potential as a therapeutic agent for viral infections, and the exploration of its potential as a catalyst in organic synthesis reactions.
Aplicaciones Científicas De Investigación
MTFG has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. MTFG has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for drug development. Additionally, MTFG has been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11-7-12(2)16(13(3)8-11)23(20,21)18-10-15(19)17-9-14-5-4-6-22-14/h7-8,14,18H,4-6,9-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDELZRWTWUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B4069467.png)
![(2-furylmethyl){5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4069482.png)
![4-(4-chlorophenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4069491.png)
![4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4069498.png)
![2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4069510.png)
![N-(3-nitrophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069526.png)

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,5-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4069539.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4069554.png)
![2-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B4069564.png)


![1-(4-fluorophenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4069580.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide](/img/structure/B4069592.png)